
4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reactions such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with a similar piperazine backbone, requires a systematic approach to achieve the desired product with a total yield of 48.2% (Quan, 2006). This methodology can be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" is characterized by various interactions, including weak intramolecular C—H⋯N interactions and intermolecular hydrogen bonds, which contribute to the stability and conformation of the molecule. For instance, the structure of a related compound, 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Wang et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving the piperazine ring and nitrobenzylidene moiety can lead to the formation of various derivatives with distinct biological activities. For example, the synthesis and biological activities of optical isomers of related compounds have shown that the biological activity can significantly depend on the absolute configuration at stereogenic centers (Sakoda et al., 1992).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The crystal packing and conformation of the molecule play a significant role in its physical properties, as seen in studies of polymorphs of compounds with similar structural features (Jotani et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chelation Properties
A study detailed the convenient synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents. These compounds, including structures similar to 4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine, show potential as chelating agents due to their ability to form stable complexes with metal ions. This property is particularly relevant in the context of biomedical applications such as in the development of contrast agents for magnetic resonance imaging (MRI) and as therapeutic agents in chelation therapy (McMurry et al., 1992).
Antimicrobial and Cytotoxic Activities
Another research avenue explores the synthesis of novel diphenylpiperazine 1,2,3-triazole derivatives, indicating the potential for broad antimicrobial and cytotoxic activities. These studies suggest that compounds structurally related to 4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine could possess significant biological activities, offering avenues for the development of new antimicrobial agents and cancer therapeutics (Gan et al., 2018).
Crystal Structure and Molecular Interactions
The crystal structure of cinnarizinium dication compounds, closely related to 4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine, has been analyzed to understand better the molecular interactions within these compounds. Such studies are crucial for drug design, allowing for the optimization of molecular properties for improved efficacy and reduced toxicity. Understanding these structures and their interactions can lead to the development of drugs with enhanced pharmacological profiles (Jasinski et al., 2011).
Synthesis of Polyamides and Polymers
Research into the synthesis of ordered polymers and polyamides from nonsymmetric monomers, including those involving piperazine derivatives, sheds light on new materials with potential applications in biotechnology and materials science. These polymers, by virtue of their ordered structure and functionalization with bioactive moieties, can be tailored for specific applications such as biocompatible materials, drug delivery systems, and scaffolds for tissue engineering (Yu et al., 1999).
Propiedades
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-28(30)23-14-8-7-13-22(23)19-25-27-17-15-26(16-18-27)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,24H,15-18H2/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZRAHOZBHAUML-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)
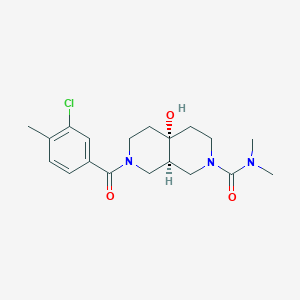
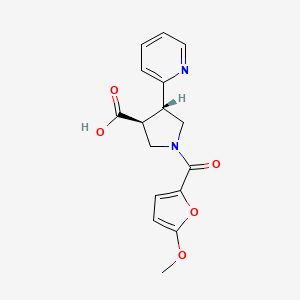
![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
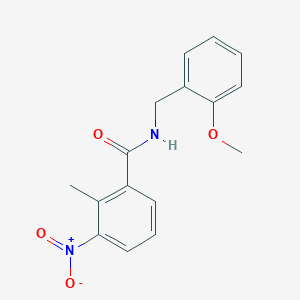
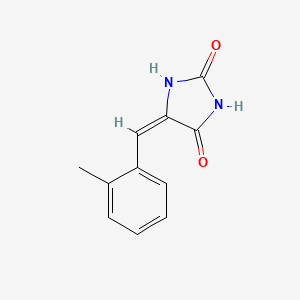
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)
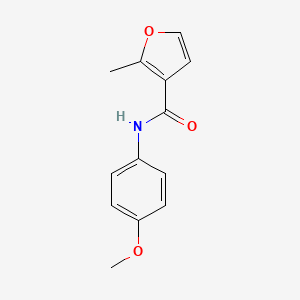
![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)